ICSN3250 hydrochloride

mTOR Signaling Cancer Therapeutics Mechanism of Action

ICSN3250 hydrochloride is a first-in-class mTORC1 inhibitor that directly binds the FRB domain and displaces phosphatidic acid. It offers >1000-fold selectivity over PI3K isoforms and exhibits 10-100x differential cytotoxicity in cancer vs. normal cells, making it an ideal tool for pathway-specific oncology studies without broad off-target effects.

Molecular Formula C31H41ClN4O8
Molecular Weight 633.1 g/mol
Cat. No. B11933577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICSN3250 hydrochloride
Molecular FormulaC31H41ClN4O8
Molecular Weight633.1 g/mol
Structural Identifiers
SMILESC1CCCCCCN(CCCCC1)CCCN2C=C(C(=C2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-])C4=CC(=C(C(=C4)O)O)[N+](=O)[O-].Cl
InChIInChI=1S/C31H40N4O8.ClH/c36-28-18-22(16-26(30(28)38)34(40)41)24-20-33(21-25(24)23-17-27(35(42)43)31(39)29(37)19-23)15-11-14-32-12-9-7-5-3-1-2-4-6-8-10-13-32;/h16-21,36-39H,1-15H2;1H
InChIKeyVTTAAXQGVVGOFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5'-(1-(3-(Azacyclotridecan-1-yl)propyl)-1H-pyrrole-3,4-diyl)bis(3-nitrobenzene-1,2-diol) hydrochloride: A Halitulin-Analogue mTORC1 Inhibitor with Unique FRB Domain Displacement Mechanism


5,5'-(1-(3-(Azacyclotridecan-1-yl)propyl)-1H-pyrrole-3,4-diyl)bis(3-nitrobenzene-1,2-diol) hydrochloride, commonly referred to as ICSN3250 hydrochloride, is a synthetic halitulin analogue that functions as a first-in-class mechanistic target of rapamycin complex 1 (mTORC1) inhibitor [1]. Unlike conventional mTOR inhibitors that act as ATP-competitive kinase inhibitors or allosteric FKBP12-rapamycin binding domain modulators, this compound directly binds to the FRB domain of mTOR and displaces phosphatidic acid, thereby preventing mTORC1 activation [1]. The compound exhibits high cytotoxic potency specifically in cancer cell lines while demonstrating significantly reduced activity in non-cancerous cells [1].

Why Generic Substitution Fails: Mechanism-Based Differentiation of 5,5'-(1-(3-(Azacyclotridecan-1-yl)propyl)-1H-pyrrole-3,4-diyl)bis(3-nitrobenzene-1,2-diol) hydrochloride from Standard mTOR Inhibitors


Standard mTOR inhibitors such as rapamycin, everolimus, and ATP-competitive mTOR kinase inhibitors exhibit distinct pharmacological profiles, yet all share limitations including broad cellular activity or incomplete mTORC1 inhibition [1]. ICSN3250 hydrochloride cannot be functionally substituted by these agents because its unique phosphatidic acid displacement mechanism confers cancer-cell-selective cytotoxicity (up to 100-fold differential) that is not observed with rapamycin or rapalogs [1]. Furthermore, the compound demonstrates negligible off-target inhibition of PI3K isoforms (>1000-fold selectivity) , a common liability among ATP-competitive mTOR inhibitors that frequently co-inhibit PI3K family members.

Product-Specific Quantitative Evidence Guide: ICSN3250 Hydrochloride Versus Comparator mTOR Inhibitors


Mechanism of Action: Direct Phosphatidic Acid Displacement at mTOR FRB Domain Versus ATP-Competitive and Allosteric Inhibition

ICSN3250 hydrochloride inhibits mTORC1 through a mechanism distinct from both rapamycin (allosteric FKBP12-dependent inhibition) and ATP-competitive mTOR kinase inhibitors [1]. The compound directly binds to the FRB domain of mTOR and displaces phosphatidic acid, an endogenous activator required for mTORC1 assembly and activation [1]. This FRB domain-targeting mechanism represents a new class of mTOR inhibition not exhibited by any clinically approved mTOR inhibitor [1].

mTOR Signaling Cancer Therapeutics Mechanism of Action

Cancer-Cell-Selective Cytotoxicity: 10-100 Fold Higher Activity in Malignant Versus Non-Malignant Cells

ICSN3250 hydrochloride demonstrates significant differential cytotoxicity between cancer and non-cancer cells [1][2]. At a concentration of 100 nM over 24-72 hours, the compound exhibits 10-100 fold higher cytotoxicity in cancer cell lines (HCT116 colorectal cancer, U2OS osteosarcoma, U87 glioblastoma, K562 leukemia) compared to non-cancer primary cells (NHDF normal human dermal fibroblasts, HUVEC human umbilical vein endothelial cells, HFDPC human follicle dermal papilla cells) [2]. In contrast, other mTOR inhibitors including rapamycin do not display this cancer-cell-selective toxicity profile [1].

Selective Cytotoxicity Cancer Cell Lines Therapeutic Index

PI3K Isoform Selectivity: >1000-Fold Selectivity Over PI3Kα, β, γ, and δ

ICSN3250 hydrochloride exhibits high selectivity for mTORC1 over PI3K isoforms [1]. The compound displays no inhibitory capacity towards PI3Kα, β, γ, or δ at concentrations up to 10 μM, representing >1000-fold selectivity compared to its mTORC1 activity . This contrasts sharply with ATP-competitive mTOR kinase inhibitors, which frequently demonstrate significant PI3K cross-inhibition due to structural homology between mTOR and PI3K catalytic domains [2].

Kinase Selectivity PI3K Pathway Off-Target Profiling

Off-Target Profiling: CYP2C19 Inhibition >50 μM and HDAC Panel Activity

ICSN3250 hydrochloride demonstrates minimal inhibition of CYP2C19 with an IC50 >50,000 nM (>50 μM) in human liver microsome assays [1]. Additionally, the compound exhibits moderate inhibitory activity against a panel of histone deacetylases with IC50 values of 52 nM (HDAC1), 170 nM (HDAC2), 28 nM (HDAC3), 78 nM (HDAC6), 80 nM (HDAC8), and 40 nM (HDAC9) in HDAC-Glo I/II assays [2]. While HDAC inhibition is observed, the primary mechanism of cytotoxicity is attributed to mTORC1 inhibition via FRB domain engagement [3].

Drug Metabolism CYP450 HDAC Selectivity Profiling

Comparative Cytotoxicity Profile: ICSN3250 Versus Rapamycin in Cancer Cell Models

Direct comparative studies reveal that while rapamycin induces stronger inhibition of mTORC1 as measured by downstream target dephosphorylation, it fails to produce the cytotoxic effect observed with ICSN3250 hydrochloride treatment [1]. In a panel of mTOR inhibitors, ICSN3250 was not the most potent mTORC1 inhibitor based on target dephosphorylation assays, yet it ranked among the most cytotoxic compounds for cancer cells, demonstrating one of the lowest IC50 values in viability assays [1].

Cytotoxicity mTORC1 Inhibition Cancer Research

Best Research and Industrial Application Scenarios for 5,5'-(1-(3-(Azacyclotridecan-1-yl)propyl)-1H-pyrrole-3,4-diyl)bis(3-nitrobenzene-1,2-diol) hydrochloride (ICSN3250 HCl)


Cancer-Selective mTORC1 Pathway Interrogation

ICSN3250 hydrochloride is optimally deployed in studies requiring selective mTORC1 inhibition without concomitant PI3K pathway disruption. The compound's >1000-fold selectivity over PI3K isoforms [1] and its cancer-cell-selective cytotoxicity [2] enable researchers to dissect mTORC1-specific signaling events in malignant cells while minimizing confounding off-target effects. This makes it particularly valuable for target validation studies where distinguishing mTORC1-driven phenotypes from PI3K-mediated effects is critical.

Mechanistic Studies of FRB Domain Biology and Phosphatidic Acid Signaling

As the only known compound that directly binds the FRB domain and displaces phosphatidic acid [1], ICSN3250 hydrochloride serves as a unique chemical probe for investigating FRB domain function and phosphatidic acid-mediated mTORC1 activation mechanisms. This application is especially relevant for studies exploring alternative mTORC1 regulatory inputs beyond the canonical growth factor/nutrient sensing pathways.

Co-Culture and Ex Vivo Cancer-Normal Cell Selectivity Assays

The compound's demonstrated 10-100 fold differential cytotoxicity between cancer and non-cancer cells [2] makes it an ideal tool for co-culture systems designed to model tumor microenvironment interactions. Researchers can leverage this selectivity to investigate cancer-cell-specific vulnerabilities while preserving adjacent normal cell viability, facilitating the study of tumor-stromal interactions without the confounding cytotoxicity observed with pan-active mTOR inhibitors.

Preclinical Oncology Pharmacology Studies Requiring Low CYP2C19 Liability

For in vivo pharmacology studies where drug-drug interaction potential is a concern, ICSN3250 hydrochloride's minimal CYP2C19 inhibition (IC50 >50,000 nM) [3] reduces the likelihood of metabolic interference with co-administered compounds. This property supports combination therapy studies where concomitant medications may be CYP2C19 substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ICSN3250 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.